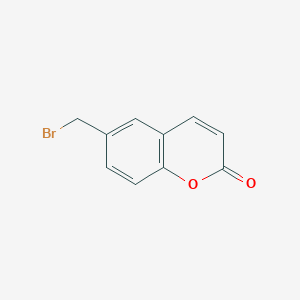

6-(bromomethyl)-2H-chromen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(bromomethyl)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2/c11-6-7-1-3-9-8(5-7)2-4-10(12)13-9/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVQLJNXNWRMNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C=C1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441116 | |

| Record name | 6-Bromomethyl-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50465-95-7 | |

| Record name | 6-Bromomethyl-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 6-(Bromomethyl)-2H-chromen-2-one Chemical Properties & Applications

Part 1: Executive Summary & Core Identity

6-(Bromomethyl)-2H-chromen-2-one (CAS: 50465-95-7), often referred to as 6-(bromomethyl)coumarin , acts as a critical electrophilic scaffold in medicinal chemistry and chemical biology.[1] Unlike its isomer 4-(bromomethyl)coumarin—widely used for fluorescent labeling of carboxylic acids—the 6-isomer serves primarily as a "linchpin" intermediate for constructing mitochondrially targeted therapeutics and complex heterocyclic hybrids.

Its core value lies in the benzylic bromide functionality at the 6-position. This group is highly activated for Nucleophilic Substitution (

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Value / Description |

| CAS Number | 50465-95-7 |

| Molecular Formula | |

| Molecular Weight | 239.07 g/mol |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in DMSO, DMF, |

| Reactivity Class | Alkylating Agent (Benzylic Halide), Electrophile |

| Fluorescence | Blue/Cyan emission (Solvent dependent, typically |

| Stability | Moisture sensitive; susceptible to hydrolysis to the alcohol.[2][3] Store at -20°C under inert gas. |

Part 2: Synthetic Routes & Mechanism

The synthesis of 6-(bromomethyl)-2H-chromen-2-one is a classic application of the Wohl-Ziegler reaction . It involves the radical bromination of the precursor, 6-methylcoumarin, using N-Bromosuccinimide (NBS).

Mechanism of Action

The reaction proceeds via a free-radical chain mechanism:[1]

-

Initiation: A radical initiator (AIBN or Benzoyl Peroxide) undergoes homolytic cleavage to generate radicals.

-

Propagation: The radical abstracts a hydrogen from the benzylic methyl group of 6-methylcoumarin, creating a resonance-stabilized benzylic radical. This radical then reacts with

(generated in situ from NBS) to form the product. -

Termination: Radical recombination ends the cycle.

Synthesis Workflow Diagram

Caption: Free-radical bromination pathway transforming 6-methylcoumarin into the reactive 6-bromomethyl derivative.

Part 3: Reactivity Profile & Applications

The utility of 6-(bromomethyl)coumarin stems from its ability to function as a "coumarin donor." The bromine atom is a good leaving group, making the methylene carbon highly susceptible to nucleophilic attack.

Mitochondrial Targeting (TPP Conjugation)

One of the most potent applications is the synthesis of mitochondrial-targeting agents. By reacting 6-(bromomethyl)coumarin with Triphenylphosphine (TPP) , researchers generate a lipophilic cation.

-

Mechanism: The lone pair on phosphorus attacks the benzylic carbon, displacing bromide.

-

Result: The positive charge on the phosphonium salt drives the molecule into the negatively charged mitochondrial matrix (Nernst potential).

-

Application: Delivery of payloads (e.g., antioxidants, anticancer drugs) specifically to mitochondria.[4]

Fluorescent Labeling (Thiol/Amine Modification)

While less common than the 4-isomer for acid labeling, the 6-isomer is excellent for labeling thiols (cysteine residues) and secondary amines .

-

Thiols: Reaction in basic buffer (pH 7.5-8.0) yields a stable thioether linkage.

-

Amines: Reaction yields an aminomethyl derivative, often used to create "turn-on" fluorescent probes where Photoinduced Electron Transfer (PET) is modulated by the amine's protonation state.

Reactivity Flowchart

Caption: Divergent synthesis pathways: The 6-bromomethyl group enables modular construction of probes and drugs.

Part 4: Experimental Protocols

Protocol A: Synthesis of 6-(Bromomethyl)-2H-chromen-2-one

Based on standard Wohl-Ziegler conditions for methylcoumarins.

Reagents:

-

6-Methylcoumarin (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Benzoyl Peroxide (BPO) or AIBN (0.05 eq)

-

Solvent:

(classic) or Benzene/Chlorobenzene (modern alternative)

Step-by-Step:

-

Dissolution: Dissolve 6-methylcoumarin (e.g., 10 mmol) in dry

(50 mL) in a round-bottom flask. -

Addition: Add NBS (11 mmol) and the radical initiator (AIBN/BPO).

-

Reflux: Heat the mixture to reflux (approx. 77°C for

) with vigorous stirring.-

Critical Check: The reaction is complete when the dense NBS solid (bottom) converts to low-density succinimide (floats to top). This typically takes 3-6 hours.

-

-

Filtration: Cool the mixture to room temperature. Filter off the precipitated succinimide.

-

Workup: Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the crude solid from ethanol or ethyl acetate/hexane.

-

Expected Yield: 60-80%.

-

Protocol B: Conjugation to a Thiol (Model Reaction)

Used for creating fluorescent thioether probes.

Reagents:

-

6-(Bromomethyl)coumarin (1.0 eq)

-

Thiol substrate (e.g., 2-mercaptobenzothiazole or a cysteine peptide) (1.1 eq)

-

Base:

or -

Solvent: Dry Acetone or DMF[5]

Step-by-Step:

-

Preparation: Dissolve the thiol and base in dry acetone. Stir for 15 minutes to generate the thiolate anion.

-

Coupling: Add 6-(bromomethyl)coumarin (dissolved in minimal acetone) dropwise to the stirring thiol solution.

-

Incubation: Stir at Room Temperature (RT) for 2-4 hours. Monitor by TLC (silica, Hexane:EtOAc).

-

Isolation: Pour the reaction mixture into ice-cold water. The product usually precipitates as a solid.

-

Filtration: Filter, wash with water, and dry under vacuum.

Part 5: Safety & Handling (E-E-A-T)[1]

Warning: 6-(Bromomethyl)-2H-chromen-2-one is an alkylating agent and a potential lachrymator .

-

Lachrymator Hazard: Like benzyl bromide, this compound can cause severe eye irritation and tearing. Always handle in a functioning fume hood.

-

Skin Contact: It is corrosive and can cause chemical burns. Wear nitrile gloves and a lab coat.

-

Storage: The C-Br bond is sensitive to light and moisture. Store in an amber vial, under nitrogen or argon, at -20°C to prevent hydrolysis to the alcohol (which is non-reactive for substitution).

References

-

BenchChem. (2025).[5][6] 6-(Bromomethyl)-2H-chromen-2-one Product Description & Applications. Retrieved from

- Wang, L., & Xu, Y. (2017). Mitochondria-targeted coumarin derivatives: Synthesis and biological evaluation. (Cited in context of TPP-coumarin synthesis).

-

Kellner, S., et al. (2013).[2][7][8] Structure-Function Relationship of Substituted Bromomethylcoumarins in Nucleoside Specificity of RNA Alkylation. PLoS ONE. Retrieved from [7]

-

PubChem. (2025). 6-bromo-2H-chromen-2-one Compound Summary. (Used for structural comparison and property verification). Retrieved from

- Sigma-Aldrich. (2025). Safety Data Sheet for Coumarin Derivatives. (General safety protocols for bromomethyl coumarins).

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. CID 59046592 | C4H7+ | CID 59046592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Emerging insights into mitochondria-specific targeting and drug delivering strategies: Recent milestones and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Structure-Function Relationship of Substituted Bromomethylcoumarins in Nucleoside Specificity of RNA Alkylation | PLOS One [journals.plos.org]

Technical Guide: Synthesis and Characterization of 6-(Bromomethyl)-2H-chromen-2-one

Executive Summary

6-(Bromomethyl)-2H-chromen-2-one (also known as 6-(bromomethyl)coumarin) is a pivotal electrophilic building block in medicinal chemistry. Its benzylic bromide moiety serves as a highly reactive "handle" for alkylation reactions, allowing the attachment of the fluorescent and pharmacologically active coumarin scaffold to amines, thiols, and carboxylic acids. This guide details the Wohl-Ziegler bromination of 6-methylcoumarin to access this target, emphasizing reaction control to minimize gem-dibromination byproducts.

Chemical Identity

| Property | Detail |

| IUPAC Name | 6-(bromomethyl)-2H-chromen-2-one |

| CAS Number | 50465-95-7 |

| Molecular Formula | |

| Molecular Weight | 239.07 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 180–182 °C (Lit.)[1][2] |

| Solubility | Soluble in |

Retrosynthetic Analysis & Strategy

The synthesis relies on the radical functionalization of the benzylic carbon. The precursor, 6-methylcoumarin, is commercially available or easily synthesized via Pechmann condensation. The transformation utilizes N-Bromosuccinimide (NBS) as a source of atomic bromine in low steady-state concentrations to favor monobromination over electrophilic aromatic substitution.

Strategic Logic

-

Selectivity: The reaction must distinguish between the benzylic methyl protons and the aromatic/alkene protons. Radical conditions (NBS/Initiator) specifically target the benzylic position due to the stability of the benzylic radical intermediate.

-

Solvent Choice: Carbon tetrachloride (

) is the historical standard because the byproduct (succinimide) is insoluble in it, facilitating easy removal. However, due to toxicity, benzene or benzotrifluoride (

Figure 1: Retrosynthetic disconnection showing the direct radical bromination pathway.

Detailed Experimental Protocol

Safety Warning: This procedure involves radical initiators (explosion hazard), brominating agents (corrosive), and potentially toxic solvents. Work in a fume hood. 6-(Bromomethyl)coumarin is a potential lachrymator and skin irritant.

Materials

-

Precursor: 6-Methylcoumarin (1.60 g, 10 mmol)

-

Reagent: N-Bromosuccinimide (NBS) (1.78 g, 10 mmol) — Recrystallize from water before use to remove free bromine if the solid is yellow/orange.

-

Initiator: Benzoyl Peroxide (BPO) (24 mg, 0.1 mmol) or AIBN.

-

Solvent: Carbon Tetrachloride (

) or Benzene (50 mL). Note: Benzotrifluoride is a greener alternative.

Step-by-Step Procedure

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-methylcoumarin (10 mmol) in dry

(50 mL). -

Reagent Addition: Add N-Bromosuccinimide (10 mmol) to the solution. The NBS will likely not dissolve completely at room temperature.

-

Initiation: Add a catalytic amount of Benzoyl Peroxide (approx. 10-20 mg).

-

Reaction: Heat the mixture to reflux (approx. 77°C for

) with vigorous stirring.-

Observation: The dense NBS solid at the bottom will gradually disappear and be replaced by less dense succinimide, which floats to the surface. This "density flip" is a visual indicator of reaction progress.

-

-

Monitoring: Monitor via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The product will appear as a new spot with a lower Rf than the starting material (due to increased polarity/mass).

-

Optimization: If the reaction stalls, add a second small portion of BPO (10 mg) after 2 hours. Total reflux time is typically 4–6 hours.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the precipitated succinimide using a Büchner funnel. Wash the solid with a small amount of cold solvent.

-

Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a crude solid.

-

-

Purification:

-

Recrystallize the crude residue from benzene or ethyl acetate/hexane .

-

Alternatively, purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Reaction Mechanism (Radical Chain)

The mechanism proceeds via a free-radical chain reaction. The succinimidyl radical abstracts a benzylic hydrogen, forming a resonance-stabilized benzylic radical, which then reacts with

Figure 2: The Wohl-Ziegler radical chain mechanism cycle.

Characterization & Data Analysis

Validation of the synthesized compound requires confirming the presence of the bromomethyl group and the integrity of the coumarin lactone ring.

Spectroscopic Data Table

| Technique | Parameter | Typical Value / Observation | Interpretation |

| Singlet | |||

| Doublet ( | H-3 : Characteristic alkene proton of the coumarin ring. | ||

| Doublet ( | H-4 : Alkene proton beta to carbonyl; deshielded. | ||

| Multiplet | Aromatic H-5, H-7, H-8 : H-5 is typically the most deshielded aromatic proton (~7.6 ppm). | ||

| IR | 1700 – 1735 | C=O Stretch : Characteristic lactone carbonyl. | |

| Melting Point | Range | 180 – 182 °C | Sharp melting point indicates high purity. Lower values suggest unreacted starting material. |

Troubleshooting Common Issues

-

Problem: Low Conversion / Starting Material Remains.

-

Cause: Old NBS (degraded to succinimide) or insufficient initiator.

-

Fix: Recrystallize NBS from water (dry thoroughly) before use. Add BPO in portions rather than all at once.

-

-

Problem: Dibromination (

byproduct).-

Cause: Excess NBS or reaction time too long.

-

Fix: Use strict 1:1 stoichiometry. Stop reaction immediately upon disappearance of starting material.

-

-

Problem: Colored Impurities.

-

Cause: Free bromine or polymerization.

-

Fix: Wash the organic layer with 5% sodium thiosulfate (

) during workup to quench free bromine.

-

References

-

BenchChem. (2025). 6-(Bromomethyl)-2H-chromen-2-one: Synthetic Utility and Applications. Retrieved from

-

Gomtsyan, A., et al. (2005). A Convenient Procedure for the Synthesis of Substituted 4-Methylaminocoumarins. Journal of Heterocyclic Chemistry. Retrieved from

-

El-Sawy, E. R., et al. (2015). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. Molecules, 20(12), 21826–21839. Retrieved from

-

PubChem. (2025). 6-Bromo-2H-chromen-2-one Compound Summary. Retrieved from

-

Sigma-Aldrich. (2025). 6-Bromochromen-2-one Product Specification. Retrieved from

Sources

6-(Bromomethyl)-2H-chromen-2-one: Structural Profiling, Synthesis, and Applications in Bioconjugation

Target Audience: Researchers, Medicinal Chemists, and Chemical Biologists Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The coumarin scaffold (2H-chromen-2-one) is a privileged pharmacophore and a foundational fluorophore in chemical biology. 6-(Bromomethyl)-2H-chromen-2-one (CAS: 50465-95-7) represents a critical evolutionary step in coumarin functionalization. By introducing a highly reactive bromomethyl group at the C6 position, this molecule bridges the gap between intrinsic photophysical properties and covalent adaptability. This whitepaper provides an in-depth mechanistic analysis of its synthesis, physicochemical properties, and utility as an electrophilic building block for developing fluorescent bioconjugates and novel therapeutics[1].

Physicochemical Profiling & Structural Dynamics

The utility of 6-(bromomethyl)-2H-chromen-2-one stems from its dual-domain architecture:

-

The Coumarin Core: A planar, electron-rich bicyclic system that provides inherent fluorescence and acts as a structural mimic for various natural substrates, making it highly valuable in drug discovery[1].

-

The Electrophilic Handle: The -CH₂Br group at the 6-position is a benzylic halide. The adjacent aromatic ring stabilizes the transition state during nucleophilic attack, significantly lowering the activation energy for S_N2 reactions compared to aliphatic halides.

Quantitative Data Summary

| Property | Value / Specification |

| Chemical Name | 6-(Bromomethyl)-2H-chromen-2-one |

| CAS Number | 50465-95-7[1] |

| Molecular Formula | C₁₀H₇BrO₂ |

| Molecular Weight | 239.06 g/mol [1] |

| Core Structure | Planar 2H-chromen-2-one ring system |

| Primary Reactivity | S_N2 Nucleophilic Substitution (Electrophile) |

| Storage Conditions | 2–8°C under inert atmosphere (Argon/N₂)[1] |

| Hazard Classification | H302 (Harmful if swallowed), H314 (Causes severe burns)[1] |

Mechanistic Rationale: Free-Radical Bromination

The most direct and atom-economical route to synthesize 6-(bromomethyl)-2H-chromen-2-one is the Wohl-Ziegler bromination of 6-methylcoumarin[1].

Causality in Reagent Selection:

-

N-Bromosuccinimide (NBS): Chosen over elemental bromine (Br₂) because NBS provides a low, steady-state concentration of Br₂. This prevents unwanted electrophilic aromatic substitution on the electron-rich coumarin ring, ensuring high regioselectivity for the alkyl side chain.

-

Azobisisobutyronitrile (AIBN): Acts as a thermal radical initiator. Upon heating, AIBN decomposes to release nitrogen gas and two stabilized isobutyronitrile radicals, which abstract a bromine atom to initiate the chain reaction.

-

Regioselectivity (Why C6?): The hydrogen abstraction occurs exclusively at the C6-methyl group because the resulting carbon-centered radical is resonance-stabilized by the extended π-system of the coumarin core (a benzylic radical).

Figure 1: Free-radical bromination pathway of 6-methylcoumarin to 6-(bromomethyl)-2H-chromen-2-one.

Experimental Protocol: Synthesis & Self-Validation

To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating specific in-process analytical checks, researchers can confirm the success of the transformation before proceeding to downstream applications.

Step-by-Step Methodology

-

Reaction Setup:

-

Dissolve 1.0 equivalent of 6-methyl-2H-chromen-2-one in a suitable halogenated solvent (e.g., carbon tetrachloride or a greener alternative like trifluorotoluene) under an inert argon atmosphere.

-

Add 1.1 equivalents of N-Bromosuccinimide (NBS) and 0.05 equivalents of AIBN.

-

-

Thermal Initiation:

-

Heat the reaction mixture to reflux (approx. 75–80°C).

-

Causality Note: Reflux conditions are required to thermally decompose AIBN and initiate the radical cascade.

-

-

In-Process Monitoring (TLC):

-

Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate, 3:1).

-

Validation Check: The starting material will gradually disappear, replaced by a new spot with a slightly lower

value due to the increased molecular weight and polarizability of the bromine atom.

-

-

Workup & Isolation:

-

Once complete (typically 4–6 hours), cool the mixture to 0°C.

-

Validation Check: Succinimide (the byproduct of NBS) is insoluble in cold non-polar solvents and will precipitate. Filter the succinimide solid.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification & NMR Validation:

-

Recrystallize the crude product from ethanol or perform silica gel flash chromatography.

-

Ultimate Validation (¹H NMR): Analyze the purified product via ¹H NMR (CDCl₃). The reaction is deemed successful if the singlet corresponding to the C6-methyl protons (~2.4 ppm) has completely disappeared, replaced by a new, deshielded singlet integrating to 2 protons at ~4.5 ppm , confirming the presence of the -CH₂Br group.

-

Applications in Drug Discovery & Bioconjugation

The bromomethyl functional group transforms the passive coumarin fluorophore into an active electrophilic hub. This enables researchers to link the coumarin scaffold to various heterocyclic systems to explore structure-activity relationships (SAR)[1].

A. Anticancer Therapeutics

6-(Bromomethyl)-2H-chromen-2-one is a primary building block for synthesizing methylene-thio bridged hybrids. By reacting the compound with various thiol-containing heterocycles (e.g., thiadiazoles or triazoles) via S_N2 substitution, researchers have generated libraries of derivatives that exhibit significant cytotoxicity against human tumor cell lines, including breast carcinoma (MCF-7) and hepatocellular carcinoma (HePG-2)[1].

B. Fluorescent Probes and Chemical Sensors

Coumarins are highly sensitive to their local microenvironment. By utilizing the bromomethyl group as a covalent attachment point, researchers synthesize "turn-on" fluorescent probes[2]. For example, nucleophilic addition of specific biological analytes (like biothiols such as cysteine) to the bromomethyl site can remove a quenching moiety or alter the electronic push-pull system of the coumarin, resulting in a measurable fluorescence enhancement[2].

Figure 2: Divergent synthetic applications of 6-(bromomethyl)coumarin in drug discovery and bioconjugation.

Safety, Handling, and Environmental Considerations

As a highly reactive alkylating agent, 6-(bromomethyl)-2H-chromen-2-one requires stringent environmental, health, and safety (EHS) protocols.

-

Toxicity: It is classified as Harmful if swallowed (H302) and Causes severe skin burns and eye damage (H314)[1].

-

Handling: All manipulations must be performed inside a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, face shield).

-

Storage: The benzylic bromide is susceptible to slow hydrolysis if exposed to atmospheric moisture. It must be stored tightly sealed under an inert atmosphere (Argon) at 2–8°C to prevent degradation and maintain its electrophilic integrity[1].

References

- Benchchem. "6-(Bromomethyl)-2H-chromen-2-one (CAS 50465-95-7) - Product Description and Applications." Benchchem.

- Benchchem. "6-(Bromomethyl)-2H-chromen-2-one - Fluorescent Probes and Synthesis." Benchchem.

Sources

Technical Guide: Mechanism and Utility of 6-(Bromomethyl)-2H-chromen-2-one

Executive Summary

6-(Bromomethyl)-2H-chromen-2-one (also known as 6-(bromomethyl)coumarin) is a specialized coumarin derivative characterized by a highly reactive electrophilic bromomethyl group at the C6 position.[1] Unlike simple coumarins that act primarily as non-covalent enzyme inhibitors, this compound functions as a covalent modifier .

Its utility spans two distinct fields:

-

Chemical Biology & Proteomics: It serves as a fluorogenic alkylating agent for the profiling of the "cysteinome" (the totality of cysteine residues in a proteome), leveraging the unique isotopic signature of bromine for mass spectrometry validation.

-

Medicinal Chemistry: It acts as a "warhead" or synthetic intermediate for constructing complex heterocyclic hybrids (e.g., coumarin-triazoles) that target enzymes such as VEGFR-2 and BRAF.

Part 1: Chemical Basis of Reactivity

The mechanism of action for 6-(bromomethyl)-2H-chromen-2-one is driven by the benzylic bromide moiety. This structural feature renders the methylene carbon highly susceptible to nucleophilic attack.

The Electrophilic Warhead

The carbon-bromine (C-Br) bond at the 6-position is activated by the aromatic coumarin ring system. The transition state of substitution reactions at this center is stabilized by resonance with the aromatic ring (benzylic stabilization), significantly enhancing reactivity compared to alkyl halides.

The SN2 Alkylation Mechanism

In biological systems or synthetic conditions, the compound undergoes a bimolecular nucleophilic substitution (SN2 ).[2]

-

Nucleophile: The most common biological nucleophile is the thiolate anion (

) of cysteine residues, followed by the imidazole nitrogen of histidine. -

Leaving Group: Bromide (

) is an excellent leaving group. -

Outcome: Formation of a stable thioether bond (

), permanently tagging the target molecule.[3]

Selectivity Factors

-

pH Dependence: The reaction is pH-sensitive. At physiological pH (7.4), cysteine thiols (pKa ~8.3) are partially deprotonated to thiolates, which are soft nucleophiles that react rapidly with the soft electrophile (benzylic bromide). Amines (Lysine) are harder nucleophiles and typically require higher pH (>8.5) to compete effectively.

-

Hard-Soft Acid-Base (HSAB) Theory: The benzylic carbon is a soft center, preferring reaction with soft thiols over harder oxygen or nitrogen nucleophiles.

Figure 1: The SN2 reaction mechanism between a cysteine thiolate and the bromomethyl moiety.

Part 2: Mechanism in Proteomics (The "Cysteinome" Probe)

In proteomic workflows, 6-(bromomethyl)-2H-chromen-2-one acts as a dual-purpose probe. It allows for the enrichment of cysteine-containing peptides and provides a distinct spectral handle for identification.

Fluorescence-Based Detection

Upon alkylation, the coumarin core remains intact. While the parent bromide may exhibit fluorescence, the resulting thioether adduct typically shows a shift in quantum yield or wavelength (typically Excitation: ~320-350 nm , Emission: ~400-450 nm ), allowing for the visualization of labeled proteins in gels or via HPLC.

Isotopic Signature for Mass Spectrometry

A critical mechanistic advantage is the presence of Bromine in the unreacted probe (if used for competitive assays) or the specific mass shift upon alkylation.

-

Natural Abundance: Bromine exists as two isotopes,

and -

Validation: Any peptide tagged with a brominated precursor (or if the bromine is retained in a specific derivative workflow) will display a characteristic "doublet" mass spectral peak separated by 2 Da. This filters out false positives in complex proteomic datasets.

Workflow: Cysteine Profiling

-

Lysis & Reduction: Cellular proteins are denatured and reduced (e.g., with TCEP) to break disulfides.

-

Alkylation: The lysate is treated with 6-(bromomethyl)-2H-chromen-2-one.

-

Digestion: Proteins are digested into peptides (Trypsin).

-

Enrichment/Analysis: Labeled peptides are identified via LC-MS/MS, using the coumarin mass shift (+237.05 Da for the coumarin-methyl adduct minus HBr) to pinpoint the modified cysteine.

Part 3: Pharmacological Mechanism (Drug Development)

In drug discovery, the compound is rarely the final drug due to its non-specific reactivity. Instead, it is a key intermediate.

Synthetic "Warhead"

Researchers use the bromomethyl group to attach pharmacophores.[1] For example, displacing the bromide with a 1,2,3-triazole or thiadiazole creates a "linker" that positions the coumarin ring into the hydrophobic pocket of enzymes.

Target Specificity (Derivatives)

Once derivatized (removing the reactive bromine), the resulting compounds often act as non-covalent inhibitors.

-

VEGFR-2 Inhibition: Coumarin derivatives synthesized from this core have shown nanomolar inhibition of Vascular Endothelial Growth Factor Receptor 2, blocking angiogenesis in tumor models.

-

Mechanism: The coumarin ring mimics the ATP purine ring, lodging into the ATP-binding pocket of the kinase.

Part 4: Experimental Protocols

Protocol A: Protein Labeling (Cysteine Alkylation)

Objective: To covalently label surface-accessible cysteine residues on a purified protein.

Reagents:

-

Protein Stock (1 mg/mL in PBS, pH 7.4).

-

Probe Stock: 10 mM 6-(bromomethyl)-2H-chromen-2-one in DMSO.

-

TCEP (Tris(2-carboxyethyl)phosphine) reducing agent.

Step-by-Step:

-

Reduction: Incubate 100 µL of protein solution with 1 mM TCEP for 30 mins at RT to reduce accessible disulfides.

-

Labeling: Add Probe Stock to a final concentration of 100 µM (10-fold molar excess over protein thiols).

-

Incubation: Incubate in the dark at 37°C for 1 hour. Note: Protect from light to prevent photobleaching of the coumarin.

-

Quenching: Add DTT (final 10 mM) to quench unreacted bromide.

-

Purification: Remove excess probe via size-exclusion chromatography (e.g., PD-10 column) or dialysis.

-

Analysis: Measure fluorescence (Ex 340nm / Em 430nm) or analyze via SDS-PAGE (fluorescent band visualization).

Protocol B: Synthetic Derivatization (Nucleophilic Substitution)

Objective: To synthesize a thio-coumarin derivative for biological screening.

Step-by-Step:

-

Setup: Dissolve 1.0 eq of thiol-containing heterocycle (e.g., 2-mercaptobenzothiazole) in anhydrous DMF.

-

Base: Add 1.2 eq of Potassium Carbonate (

) to generate the thiolate. Stir for 15 mins. -

Addition: Add 1.0 eq of 6-(bromomethyl)-2H-chromen-2-one dropwise.

-

Reaction: Stir at 60°C for 4–6 hours. Monitor TLC (Hexane:Ethyl Acetate 7:3) for disappearance of the bromide.

-

Workup: Pour mixture into ice water. The precipitate is the thioether product.

-

Purification: Recrystallize from Ethanol.

Part 5: Data Summary & Safety

Physicochemical Properties

| Property | Value | Note |

| Molecular Weight | 239.07 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 168–172 °C | Varies by purity/polymorph |

| Solubility | DMSO, DMF, Chloroform | Insoluble in water |

| Fluorescence | Blue region |

Safety & Handling

-

Hazard: H314 (Causes severe skin burns) and H317 (May cause allergic skin reaction) .

-

Mechanism of Toxicity: As a potent alkylating agent, it can irreversibly modify DNA and skin proteins (lachrymator).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of bromide).

References

-

Gomha, S. M., et al. (2015). "Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents." Molecules, 20(12), 21826–21839. [Link]

-

Lai, Y., et al. (2019). "A Dual-Purpose Bromocoumarin Tag Enables Deep Profiling of the Cellular Cysteinome." Proteomics, 19(11), e1800433. [Link]

Sources

A Technical Guide to the Photophysical Properties of Bromomethylcoumarin-Based Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

Editorial Note: While the initial topic of interest was the specific molecule 6-(bromomethyl)-2H-chromen-2-one, a thorough review of the scientific literature reveals a scarcity of detailed photophysical data for this particular isomer. To provide a comprehensive and scientifically robust guide, this document will focus on the well-characterized and functionally analogous compound, 4-bromomethyl-7-methoxycoumarin (Mmc) . This molecule serves as an exemplary model for understanding the synthesis, photophysical properties, and application of bromomethylcoumarins as covalent fluorescent labels.

Introduction: The Coumarin Scaffold as a Privileged Fluorophore

Coumarin and its derivatives represent a cornerstone class of fluorophores in biomedical research and diagnostics.[1][2] Their broad appeal stems from a combination of favorable characteristics, including high fluorescence quantum yields, excellent photostability, and a structural framework that is amenable to synthetic modification.[1] This flexibility allows for the fine-tuning of their photophysical properties and the introduction of reactive functional groups for bioconjugation.[3]

One such functional group, the bromomethyl (-CH₂Br) moiety, transforms the coumarin scaffold into a potent and specific alkylating agent.[4] This guide provides an in-depth examination of 4-bromomethyl-7-methoxycoumarin (Mmc), a widely used reagent for the fluorescent labeling of biomolecules, particularly those containing carboxylic acid and thiol groups.[4][5][6] We will explore its synthesis, core photophysical characteristics, the experimental protocols required for their validation, and its primary applications in bioanalysis.

Synthesis and Reaction Mechanism

The synthesis of 4-bromomethyl-7-methoxycoumarin is typically achieved through the radical bromination of its precursor, 7-methoxy-4-methylcoumarin.[7] This reaction commonly employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator like dibenzoyl peroxide in a non-polar solvent such as carbon tetrachloride.[7]

Caption: Synthetic route for 4-bromomethyl-7-methoxycoumarin.

The key to Mmc's utility is the reactivity of the bromomethyl group. It serves as an excellent electrophile, readily undergoing nucleophilic substitution reactions with carboxylates (to form fluorescent esters) and thiols (to form thioethers).[4][8] This covalent labeling strategy is fundamental to its application in derivatizing otherwise non-fluorescent molecules for sensitive detection.[8][9]

Core Photophysical Properties

The fluorescence of coumarins is governed by an intramolecular charge transfer (ICT) mechanism, which is highly sensitive to both structural substituents and the local solvent environment.[10][11] The electron-donating 7-methoxy group and the electron-withdrawing lactone carbonyl of Mmc create a strong dipole moment that changes upon photoexcitation, influencing its spectral properties.[2][12]

After derivatization, the Mmc ester exhibits strong blue fluorescence.[4] Key photophysical parameters are summarized below.

| Property | Value | Solvent/Conditions |

| Excitation Maximum (λex) | ~322-328 nm | Varies with solvent and conjugate[13] |

| Emission Maximum (λem) | ~380-400 nm | Varies with solvent and conjugate[5][13] |

| Molar Extinction Coefficient (ε) | Not widely reported for the conjugate | - |

| Fluorescence Quantum Yield (Φf) | High (conjugate dependent) | - |

| Fluorescence Lifetime (τ) | Not widely reported for the conjugate | - |

Solvatochromism: Coumarin derivatives are known for their solvatochromic behavior, meaning their absorption and emission spectra shift in response to solvent polarity.[1][10] This is due to the differential stabilization of the ground and excited states by the solvent molecules. Typically, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum of coumarins due to the more polar nature of the excited state.[12] Researchers should be aware of this effect, as it can influence spectral settings and data interpretation in different experimental systems.

Experimental Characterization: A Validated Workflow

Accurate characterization of a fluorophore's properties is critical for its effective use. The following section outlines the standard, self-validating protocols for determining the key photophysical parameters of a probe like Mmc.

Caption: Workflow for comprehensive photophysical analysis.

Protocol: Absorption and Fluorescence Spectroscopy

Objective: To determine the maximum absorption (λabs_max) and emission (λem_max) wavelengths.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the Mmc-conjugate in a spectroscopic grade solvent (e.g., ethanol or acetonitrile) in a 1 cm path length quartz cuvette. The absorbance at the peak maximum should be kept below 0.1 to avoid inner filter effects.[14]

-

Absorption Measurement: Use a UV-Visible spectrophotometer to scan the absorbance of the sample across a relevant wavelength range (e.g., 250-450 nm). The wavelength of maximum absorbance is λabs_max.

-

Fluorescence Measurement: Use a spectrofluorometer.

-

Excitation Spectrum: Set the emission monochromator to the estimated λem_max and scan the excitation wavelengths. The peak of this spectrum should correspond to λabs_max.

-

Emission Spectrum: Set the excitation monochromator to λabs_max and scan the emission wavelengths. The peak of this spectrum is λem_max.

-

Protocol: Relative Fluorescence Quantum Yield (Φf) Determination

Objective: To measure the efficiency of photon emission relative to a known standard.[14]

Methodology:

-

Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to the Mmc-conjugate (e.g., quinine sulfate in 0.5 M H₂SO₄).[15]

-

Serial Dilutions: Prepare a series of 5-6 dilutions for both the Mmc-conjugate (unknown) and the standard, ensuring the absorbance of each solution at the excitation wavelength remains below 0.1.[14][16]

-

Measure Absorbance & Fluorescence: For each dilution, measure the absorbance at the chosen excitation wavelength and record the integrated fluorescence emission spectrum.[14]

-

Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the unknown and the standard. The plots should be linear.

-

Calculation: The quantum yield of the unknown (Φx) is calculated using the following equation:[15] Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) Where 'st' and 'x' refer to the standard and unknown, 'Grad' is the gradient of the plot, and 'η' is the refractive index of the solvent.[15]

Protocol: Fluorescence Lifetime (τ) Measurement

Objective: To determine the average time the fluorophore spends in the excited state.

Methodology: The most common and accurate method is Time-Correlated Single Photon Counting (TCSPC).[17][18][19]

-

Principle: TCSPC measures the time delay between a pulsed laser excitation and the detection of the first emitted photon.[17][20] By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay curve.[18][20]

-

Instrumentation: A TCSPC system consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser or LED), a sensitive single-photon detector (e.g., a photomultiplier tube), and specialized timing electronics (a time-to-amplitude converter, TAC).[20][21]

-

Measurement: The sample is excited by the pulsed laser, and the timing electronics record the delay for each detected photon.

-

Analysis: The resulting decay histogram is fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime(s), τ.

Application in Covalent Labeling and Bioanalysis

The primary application of 4-bromomethyl-7-methoxycoumarin is as a pre-column derivatization reagent for High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[9][22] It is particularly effective for the analysis of fatty acids, bile acids, and other carboxylic acid-containing compounds in complex biological matrices like serum.[9]

The reaction involves the alkylation of the deprotonated carboxylate group by the bromomethylcoumarin, forming a highly fluorescent and stable ester derivative.[8] This conversion allows for the detection of picomole or even femtomole quantities of the analyte, a level of sensitivity unattainable without derivatization.[4][23]

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. Specialized and innovative: High purity fluorescent labeling reagent -4-bromomethyl-7-methoxycoumarin - Career Henan Chemical Co. [coreychem.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Bromomethyl-7-methoxycoumarin - CAS-Number 35231-44-8 - Order from Chemodex [chemodex.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Fluorescence labelling in trace analysis of biological samples: simultaneous determination of free fatty acids and related carboxylic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Solvatochromic Study of Coumarin in Pure and Binary Solvents with Computational Insights into Dipole Moment, Reactivity, and Stabilization Energy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. physchemres.org [physchemres.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Br-Mmc | 35231-44-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. static.horiba.com [static.horiba.com]

- 16. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 17. photon-force.com [photon-force.com]

- 18. becker-hickl.com [becker-hickl.com]

- 19. edinst.com [edinst.com]

- 20. bhu.ac.in [bhu.ac.in]

- 21. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 22. 4-Bromomethyl-7-methoxycoumarin as a new fluorescence label for fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

Strategic Derivatization of 6-(Bromomethyl)-2H-chromen-2-one: Synthesis, Reactivity, and Translational Applications

[1]

Executive Summary

The 6-(bromomethyl)-2H-chromen-2-one scaffold represents a privileged intermediate in medicinal chemistry and chemical biology.[1][2] Unlike its 4-substituted counterparts (often derived from Pechmann condensation with ethyl 4-bromoacetoacetate), the 6-bromomethyl variant offers a distinct vector for molecular extension, projecting substituents away from the lactone core.[1] This guide details the technical roadmap for synthesizing, derivatizing, and validating this pharmacophore, focusing on its utility as a highly reactive alkylating agent for generating focused libraries of anticancer agents and fluorescent probes.

Part 1: Chemical Architecture & Reactivity Profile

The utility of 6-(bromomethyl)-2H-chromen-2-one lies in the electrophilicity of the exocyclic methylene carbon.[1] The bromine atom, situated at a benzylic position relative to the aromatic coumarin system, is an excellent leaving group.

Mechanistic Insight:

The reactivity is driven by the stabilization of the transition state during nucleophilic substitution (

-

Fluorescence Modulation: The coumarin core is inherently fluorescent. Derivatization at the 6-position can modulate the quantum yield and Stokes shift, particularly when electron-donating groups (like amines) are introduced, often inducing an Intramolecular Charge Transfer (ICT) state useful for sensing applications.[1]

Part 2: Synthesis Protocol (Wohl-Ziegler Bromination)

The most robust route to the 6-(bromomethyl) precursor is the radical bromination of 6-methylcoumarin.[1]

Reagents:

-

Substrate: 6-Methyl-2H-chromen-2-one (6-Methylcoumarin).[1]

-

Brominating Agent: N-Bromosuccinimide (NBS) – Must be recrystallized from water if yellow/degraded.[1]

-

Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).

-

Solvent: Carbon Tetrachloride (

) is traditional but toxic. Green Alternative: Trifluorotoluene or Methyl formate.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Step-by-Step Methodology

-

Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

), dissolve 6-methylcoumarin (10 mmol) in the chosen solvent (50 mL). -

Addition: Add NBS (11 mmol, 1.1 eq). Add AIBN (0.5 mmol, 0.05 eq).

-

Initiation: Heat the mixture slowly. Evolution of gas (

) indicates radical initiation. Bring to a gentle reflux. -

Reaction: Reflux for 4–8 hours.

-

Visual Endpoint: The reaction is typically complete when the denser NBS solid at the bottom is replaced by the lighter succinimide solid floating at the surface.[3]

-

-

Workup:

-

Cool the mixture to

to fully precipitate succinimide. -

Filter off the succinimide.[4]

-

Evaporate the solvent under reduced pressure.

-

-

Purification: Recrystallize the crude solid from Ethanol/Acetone to yield off-white needles.

Critical Quality Attribute (CQA):

Monitor the disappearance of the methyl singlet (

Part 3: Functional Derivatization & Library Generation

Once the 6-bromomethyl scaffold is secured, it serves as a "divergent point" for three primary chemical pathways.

Pathway A: Amination (Solubility & DNA Intercalation)

Reacting with secondary amines yields tertiary amine derivatives, often improving water solubility and lysosomal targeting.

-

Conditions:

, Acetone/ACN, Reflux, 6h. -

Target: Topoisomerase II inhibition (DNA intercalation).

Pathway B: Thio-Ether Synthesis (Stable Linkers)

Reaction with thiols (mercaptans) or heterocyclic thiols (e.g., thiadiazoles).[1]

-

Conditions:

or -

Target: Carbonic Anhydrase (CA) inhibition (if sulfonamide moieties are present).

Pathway C: Click Chemistry (Triazole Hybrids)

Conversion to the azide followed by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

-

Step 1:

, DMSO, RT -

Step 2: Terminal Alkyne,

, Sodium Ascorbate, t-BuOH/ -

Target: Multidrug-resistant (MDR) cancer lines.[1]

Visualization: Synthetic Workflow

Caption: Divergent synthesis strategy transforming the 6-methyl precursor into three distinct functional classes via the bromomethyl intermediate.[1][5]

Part 4: Biological Applications & Data Interpretation[5][7][8][9][10]

1. Anticancer Activity (SAR Insights)

Derivatives of 6-(bromomethyl)coumarin, particularly triazole hybrids, have shown significant cytotoxicity against MCF-7 (Breast) and HepG2 (Liver) cell lines.[1]

-

Mechanism: The planar coumarin ring intercalates into DNA, while the 6-position substituent extends into the minor groove or interacts with specific enzyme pockets (e.g., aromatase).

-

Key Finding: Bulky groups at the 6-position (via triazole linkers) often enhance selectivity for cancer cells over normal fibroblasts by exploiting the larger hydrophobic pockets found in mutated enzymes [1].

2. RNA Labeling (Proteomics/Genomics)

Bromomethylcoumarins are potent alkylating agents for RNA.

-

Specificity: They react preferentially with the N-7 position of Guanosine and the S-4 position of 4-thiouridine (

) in tRNA.[1] -

Protocol Note: The reaction pH controls specificity. At pH 5.0, the reaction is highly specific for thiouridine (useful for pulse-chase labeling), while at pH 8.0, guanosine labeling becomes dominant [2].[1]

Table 1: Comparative Reactivity of 6-(Bromomethyl)coumarin

| Nucleophile Type | Reaction Conditions | Primary Application | Key Reference |

| Secondary Amines | Acetone, | DNA Intercalators | [3] |

| Thiols (Cysteine/s4U) | Buffer pH 5-7, RT | RNA/Protein Labeling | [2] |

| Azides ( | DMSO, RT | Click Chemistry Precursor | [1] |

| Carboxylates | Acetone, 18-Crown-6, Reflux | Fatty Acid Derivatization | [4] |

Part 5: Validation & Analytical Standards

To ensure scientific integrity, synthesized derivatives must be validated using the following criteria.

Spectral Validation (

-NMR)

The success of the substitution reaction is best monitored by the chemical shift of the methylene protons (

-

Starting Material (6-Methyl): Singlet at

~2.40 ppm.[1] -

Intermediate (6-Bromomethyl): Singlet at

4.60–4.70 ppm (Deshielded by Br).[1] -

Product (6-Aminomethyl): Shift upfield to

3.50–3.80 ppm.[1] -

Product (6-Triazolylmethyl): Shift to

5.20–5.40 ppm (Deshielded by Triazole ring).[1]

Safety & Handling

-

Lachrymator: 6-(bromomethyl)coumarin is a potent lachrymator and skin irritant.[1] All weighing and reactions must occur in a functioning fume hood.

-

Storage: Store at

under inert gas (Argon). The C-Br bond is light-sensitive; use amber vials.[1]

References

-

BenchChem. (2025).[6][7] 6-(Bromomethyl)-2H-chromen-2-one: A Versatile Intermediate for Triazole and Thiadiazole Hybrids.[1][2] Retrieved from [1]

-

Kellner, S., et al. (2013).[8] Structure-Function Relationship of Substituted Bromomethylcoumarins in Nucleoside Specificity of RNA Alkylation. PLoS ONE, 8(7).[8] Retrieved from [1]

-

El-Sawy, E.R., et al. (2012).[9] Synthesis and Biological Activity of Some New Coumarin Derivatives. Bulletin of the Korean Chemical Society. (Contextual citation for amine substitution protocols).

-

Organic Chemistry Portal. (2024). Wohl-Ziegler Bromination: Mechanism and Conditions.[1][10] Retrieved from [1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 6-(Bromomethyl)-2H-chromen-2-one|CAS 50465-95-7 [benchchem.com]

- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. rsc.org [rsc.org]

- 10. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

Unlocking the Pharmacological Potential of Chromen-2-one Scaffolds: A Technical Guide to Biological Activity and Experimental Validation

As a Senior Application Scientist navigating the complex landscape of hit-to-lead optimization, I have observed firsthand the translational bottlenecks that plague early-stage drug discovery. The chromen-2-one scaffold—commonly known as coumarin—represents a privileged 1,2-benzopyrone structural motif that consistently bypasses these bottlenecks[1]. Its unique electronic distribution, characterized by a highly conjugated π-system and a lactone ring, allows it to engage in diverse non-covalent interactions (such as hydrogen bonding and π-π stacking) with multiple biological targets[2].

This whitepaper provides an in-depth technical synthesis of the biological activities of chromen-2-one derivatives, grounded in structural causality, and outlines self-validating experimental protocols essential for rigorous preclinical evaluation.

Mechanistic Pathways of Biological Activity

The versatility of the chromen-2-one core lies in its amenability to structural functionalization, particularly at the C-3, C-4, and C-7 positions, which dictates its pharmacological trajectory[1].

Anticancer Efficacy

Chromen-2-one derivatives exhibit potent anticancer activity through multifaceted, intersecting pathways. Mechanistically, they are known to induce apoptosis via the activation of caspase-3 and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP), while simultaneously downregulating anti-apoptotic proteins like BCL-2[3][4]. Furthermore, specific substitutions—such as hybridization with artemisinin or the inclusion of a dithiocarbamate moiety—significantly enhance their ability to modulate intracellular reactive oxygen species (ROS) and inhibit critical tumor-associated enzymes, including Carbonic Anhydrase IX (CA IX) and topoisomerase[5][6][7]. Recent advancements also highlight the efficacy of coumarin-phenylsulfonyl furoxan hybrids in triggering dual apoptotic and autophagic cell death programs in lung adenocarcinoma cells[4].

Antimicrobial & Antifungal Action

The rise of multi-drug resistant (MDR) pathogens necessitates the exploration of novel scaffolds. Chromen-2-one derivatives demonstrate broad-spectrum antimicrobial properties by disrupting bacterial cell membranes and inhibiting biofilm formation[5]. The complexation of coumarins with transition metals, such as Copper(II), further amplifies their biological potency; the metal chelation increases the overall lipophilicity of the complex, facilitating deeper penetration into the lipid-rich microbial cell wall and enhancing target engagement[8].

Fig 1. Molecular mechanisms of chromen-2-one derivatives in cancer and microbial cells.

Quantitative Bioactivity Profiles

To contextualize the translational potential of these compounds, the following table summarizes the quantitative efficacy of recently developed chromen-2-one derivatives against key oncological and microbial targets.

| Compound Class / Specific Derivative | Primary Target / Cell Line | Observed Activity (IC₅₀ / MIC) | Key Mechanistic Feature | Ref |

| 7-(4-hydroxy-3,5-dimethoxystyryl)-2H-chromen-2-one | SW480 (Colon Adenocarcinoma) | IC₅₀ = 1.01 μM | Induces apoptosis via p53 modulation | [2] |

| Coumarin-Artemisinin Hybrid 1a | HepG2 (Hepatocellular Carcinoma) | IC₅₀ = 3.05 μM | Induces oxidative stress via endoperoxide ring | [7] |

| 8-bromo-6-(3,7-dimethylocta-2,6-dien-1-yl)-7-hydroxy-2H-chromen-2-one | Staphylococcus aureus | MIC = 13.20 µM | Targets bacterial topoisomerase (In silico) | [6] |

| Coumarin-Dithiocarbamate Hybrid (23) | Bacillus subtilis | MIC = 1.0 µg/mL | Broad-spectrum membrane disruption | [5] |

| Coumarin-Phenylsulfonyl Furoxan Hybrid 11 | A549 (Lung Adenocarcinoma) | Antiproliferative | Dual apoptosis and autophagy induction | [4] |

| Copper(II)-Coumarin-Histamine Complex 3b | Hep3B (Liver Cancer) / S. epidermidis | High Cytotoxicity / Antimicrobial | Metal-chelation enhances bioavailability | [8] |

Self-Validating Experimental Workflows

A common pitfall in drug screening is the reliance on isolated, unvalidated data points. As a standard of practice, every protocol must be designed as a self-validating system, embedding causality checks and orthogonal validation directly into the workflow.

Protocol 1: High-Throughput Antimicrobial Susceptibility (MIC/MBC)

The Causality Principle: Standard optical density (OD₆₀₀) measurements are frequently confounded by the poor aqueous solubility of synthetic chromen-2-ones. These compounds can precipitate in the broth, mimicking bacterial turbidity and yielding false-negative efficacy data. Therefore, a metabolic indicator like Resazurin (Alamar Blue) is mandatory to measure true viability.

Step-by-Step Methodology:

-

Preparation & Controls: Prepare a 96-well plate with Mueller-Hinton broth. Self-Validation Check: Dedicate columns for a Sterility Control (media only), a Growth Control (bacteria + 1% DMSO vehicle), and a Positive Control (Gentamicin standard)[6].

-

Compound Dilution: Perform serial two-fold dilutions of the chromen-2-one derivative (ranging from 256 µg/mL to 0.5 µg/mL). Ensure the final DMSO concentration never exceeds 1% to prevent solvent-induced toxicity.

-

Inoculation: Add bacterial suspension (adjusted to

CFU/mL) to all wells except the sterility control. Incubate at 37°C for 18 hours. -

Metabolic Readout: Add 20 µL of 0.015% Resazurin solution to all wells. Incubate for an additional 2-4 hours. A color change from blue (oxidized) to pink (reduced) indicates viable, metabolically active bacteria. The MIC is the lowest concentration that remains blue.

-

Orthogonal Confirmation (MBC): Plate 10 µL from all blue wells onto drug-free agar plates. Incubate for 24 hours. The Minimum Bactericidal Concentration (MBC) is the lowest concentration yielding no colony growth, distinguishing bacteriostatic from bactericidal action.

Protocol 2: Cytotoxicity and Apoptosis Screening (MTT & Flow Cytometry)

The Causality Principle: The MTT assay measures mitochondrial reductase activity. However, highly conjugated chromen-2-one derivatives often possess intrinsic redox potential that can spontaneously reduce tetrazolium salts in the absence of cells, leading to false-positive viability signals.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 or A549) at

cells/well in a 96-well plate. Incubate for 24 hours to allow adherence. -

Compound Treatment & Interference Control: Treat cells with varying concentrations of the coumarin derivative. Self-Validation Check: Simultaneously run a "Cell-Free Control" plate containing only media and the compound to quantify and subtract any spontaneous MTT reduction. Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., Doxorubicin).

-

Viability Readout: After 48 hours, add MTT reagent (0.5 mg/mL final concentration) for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

-

Mechanistic Validation (Annexin V/PI): To confirm whether the observed IC₅₀ is due to cytostatic arrest or true cytotoxic apoptosis, harvest treated cells, wash with cold PBS, and stain with Annexin V-FITC (early apoptosis marker) and Propidium Iodide (late apoptosis/necrosis marker). Analyze via flow cytometry to map the exact mechanism of cell death[3].

Fig 2. Self-validating experimental workflow for screening chromen-2-one derivatives.

Future Perspectives in Drug Development

The chromen-2-one scaffold remains a goldmine for rational drug design. Future structure-activity relationship (SAR) optimizations should focus on improving the aqueous solubility of these derivatives without compromising their lipophilic target-engagement domains. Strategies such as nano-formulation, the synthesis of prodrugs, and the development of targeted transition-metal complexes (e.g., Copper(II) or Platinum(IV) hybrids) will be critical in transitioning these potent in vitro hits into viable clinical candidates[1][4][8].

References

-

[1] Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review. Current Drug Discovery Technologies (Bentham Science). URL:

-

[5] Coumarin–Dithiocarbamate Derivatives as Biological Agents. MDPI. URL:

-

[2] An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. MDPI. URL:

-

[8] Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent. PMC (NIH). URL:

-

[6] Synthesis, in vitro antibacteria, anticancer and In silico docking and molecular dynamic of 2h-chromen-2-one derivatives. AIP Publishing. URL:

-

[3] Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. PMC (NIH). URL:

-

[7] Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Publishing. URL:

-

[4] Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. MDPI. URL:

Sources

- 1. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities [mdpi.com]

- 3. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

- 8. Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Bromomethyl Group in Coumarins

Introduction: The Coumarin Scaffold and the Significance of the Bromomethyl Group

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of heterocyclic compounds found extensively in nature and are celebrated for their broad spectrum of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The versatility of the coumarin scaffold makes it a privileged structure in medicinal chemistry and drug development.[1][2] Functionalization of the coumarin core is a key strategy to modulate its physicochemical and pharmacological properties.

Among the various functional groups used for derivatization, the bromomethyl group (-CH₂Br) stands out as a particularly useful synthetic handle. Attached to the coumarin nucleus, typically at the C4 position, the bromomethyl group acts as a potent electrophile, making it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of a vast array of synthetic transformations, enabling the covalent linkage of the coumarin moiety to a wide range of molecules, including other small molecules, peptides, and larger biomolecules. The resulting conjugates are invaluable tools in chemical biology, diagnostics, and drug delivery, often harnessing the inherent fluorescence of the coumarin core for probing and imaging applications.

This guide provides an in-depth exploration of the reactivity of the bromomethyl group in coumarins, focusing on the underlying reaction mechanisms, factors that influence its reactivity, and practical, field-proven protocols for its synthetic application.

Pillar 1: Unraveling the Reactivity of Bromomethyl Coumarins

The reactivity of bromomethyl coumarins is predominantly governed by the principles of nucleophilic substitution, where the bromine atom, a good leaving group, is displaced by a nucleophile. The carbon atom of the bromomethyl group is electron-deficient due to the electronegativity of the bromine atom, making it the site of nucleophilic attack.

Reaction Mechanism: A Predominance of the Sₙ2 Pathway

The reaction of bromomethyl coumarins with most nucleophiles proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4][5] This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (back-side attack).[5][6] This leads to an inversion of stereochemistry if the carbon atom is a chiral center, although this is not typically the case for the bromomethyl group itself.

The benzylic-like nature of the bromomethyl group attached to the coumarin ring system plays a crucial role in its reactivity. The adjacent aromatic ring stabilizes the transition state of the Sₙ2 reaction, thereby increasing the reaction rate compared to a simple alkyl bromide.[7][8]

Caption: Generalized Sₙ2 mechanism for the reaction of a bromomethyl coumarin with a nucleophile.

Factors Influencing Reactivity

The rate and outcome of the nucleophilic substitution reaction on bromomethyl coumarins are influenced by several key factors:

-

Electronic Effects of the Coumarin Ring: Substituents on the coumarin scaffold can significantly impact the electrophilicity of the bromomethyl carbon. Electron-donating groups (e.g., methoxy, methyl) can increase the electron density on the ring and slightly decrease the reactivity of the bromomethyl group towards nucleophiles.[9][10] Conversely, electron-withdrawing groups would be expected to enhance reactivity.

-

Steric Hindrance: The Sₙ2 reaction is highly sensitive to steric hindrance around the reaction center.[11] While the bromomethyl group is relatively unhindered, bulky substituents near the site of attachment on the coumarin ring can impede the approach of the nucleophile, slowing down the reaction rate.[7]

-

Nature of the Nucleophile: The strength of the nucleophile is a critical determinant of the reaction rate in an Sₙ2 reaction.[6][12] Stronger nucleophiles react faster than weaker ones. The nucleophilicity generally increases with negative charge and decreases with increasing electronegativity. For instance, thiols are more potent nucleophiles than alcohols.

-

Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are generally preferred for Sₙ2 reactions involving bromomethyl coumarins. These solvents can solvate the cation of a salt-based nucleophile but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive. Protic solvents, like water and alcohols, can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its reactivity.

-

Leaving Group Ability: The bromide ion is an excellent leaving group due to its stability in solution as the conjugate base of a strong acid (HBr).[4] This facilitates the cleavage of the C-Br bond during the Sₙ2 transition state.

Pillar 2: Synthetic Transformations and Field-Proven Protocols

The predictable and robust reactivity of bromomethyl coumarins makes them valuable starting materials for a wide range of functionalized derivatives. Below are detailed protocols for common synthetic transformations.

Table 1: Reactivity of 4-Bromomethylcoumarin with Various Nucleophiles

| Nucleophile Class | Example Nucleophile | Typical Product | Relative Reactivity |

| Thiols | Cysteine, Glutathione | Thioether | Very High |

| Amines (Primary) | Glycine, Lysine | Secondary Amine | High |

| Amines (Secondary) | Piperidine, Morpholine | Tertiary Amine | High |

| Phenols | Tyrosine, Phenol | Phenyl Ether | Moderate |

| Carboxylates | Acetic acid, Aspartic acid | Ester | Moderate to Low |

| Alcohols | Methanol, Serine | Ether | Low |

Experimental Protocol 1: Synthesis of a Coumarin-Thiol Conjugate (e.g., with a Cysteine-containing Peptide)

This protocol describes the selective alkylation of a thiol group, a common strategy for labeling peptides and proteins.

Rationale: The high nucleophilicity of the thiol group on a cysteine residue allows for its selective modification over other nucleophilic groups (like amines) under controlled pH conditions. The reaction is typically performed at a pH slightly above the pKa of the thiol group to ensure it is in its more nucleophilic thiolate form.

Materials:

-

4-Bromomethylcoumarin

-

Cysteine-containing peptide

-

Reaction Buffer: 50 mM ammonium bicarbonate, pH 8.0[13]

-

Anhydrous Dimethylformamide (DMF)

-

Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

-

Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

-

Peptide Preparation: Dissolve the cysteine-containing peptide in the Reaction Buffer to a final concentration of 1-2 mg/mL. If the peptide has existing disulfide bonds that need to be reduced, add a 2-5 fold molar excess of TCEP and incubate for 30 minutes at room temperature.

-

Reagent Preparation: Prepare a 10 mM stock solution of 4-bromomethylcoumarin in anhydrous DMF.

-

Reaction Initiation: Add a 1.5-fold molar excess of the 4-bromomethylcoumarin stock solution to the peptide solution.[13] The final concentration of DMF in the reaction mixture should be kept below 20% to avoid peptide precipitation.

-

Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours. Protect the reaction from light to prevent potential photodecomposition of the coumarin.

-

Monitoring and Quenching: Monitor the reaction progress by RP-HPLC. Once the starting peptide is consumed, the reaction can be quenched by adding a thiol-containing scavenger like β-mercaptoethanol or by direct purification.

-

Purification: Purify the coumarin-peptide conjugate by RP-HPLC using a suitable water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry. The expected mass will be the mass of the starting peptide plus the mass of the coumarin moiety minus the mass of HBr.

Caption: Experimental workflow for the conjugation of a bromomethylcoumarin to a cysteine-containing peptide.

Experimental Protocol 2: Synthesis of a Coumarin-Amine Conjugate

This protocol is suitable for labeling molecules with primary or secondary amine functionalities.

Rationale: Amine groups are also good nucleophiles and react readily with bromomethyl coumarins. The reaction is typically carried out in a polar aprotic solvent with a non-nucleophilic base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

Materials:

-

4-Bromomethylcoumarin

-

Amine-containing substrate

-

Anhydrous Dimethylformamide (DMF)

-

Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Thin-Layer Chromatography (TLC) plates

-

Silica gel for column chromatography

Procedure:

-

Reactant Setup: Dissolve the amine-containing substrate (1 equivalent) in anhydrous DMF in a round-bottom flask.

-

Base Addition: Add a non-nucleophilic base such as K₂CO₃ (2-3 equivalents) or DIPEA (2-3 equivalents) to the solution.

-

Reagent Addition: Add a solution of 4-bromomethylcoumarin (1.1-1.5 equivalents) in a minimal amount of anhydrous DMF dropwise to the reaction mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (40-60 °C) for 4-12 hours.

-

Monitoring: Monitor the progress of the reaction by TLC.

-

Work-up: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate).

-

Characterization: Characterize the purified product by NMR (¹H and ¹³C) and mass spectrometry.

Pillar 3: Trustworthiness and Authoritative Grounding

The protocols and mechanistic insights presented in this guide are based on established principles of organic chemistry and have been validated through numerous studies in the scientific literature. The reactivity patterns of bromomethyl coumarins are consistent with those of other benzylic bromides, a well-understood class of organic compounds.[14][15] The success of these reactions is self-validating through the rigorous characterization of the final products using standard analytical techniques such as NMR, mass spectrometry, and HPLC.

The choice of reagents and reaction conditions is critical for achieving high yields and purity. For instance, the use of anhydrous solvents in amine conjugations prevents unwanted side reactions with water. Similarly, the careful control of pH in peptide labeling ensures the selective modification of the desired functional group.

Conclusion and Future Perspectives

The bromomethyl group is a highly effective and versatile functional group for the derivatization of coumarins. Its predictable reactivity, primarily through the Sₙ2 mechanism, allows for the straightforward synthesis of a wide array of coumarin conjugates. This has profound implications for drug development, where coumarins can be attached to targeting moieties, and in chemical biology, where their fluorescent properties are exploited for imaging and sensing applications.

Future research in this area will likely focus on the development of novel bromomethyl coumarin derivatives with tailored photophysical properties (e.g., longer emission wavelengths, larger Stokes shifts) and the application of these compounds in more complex biological systems. The continued exploration of their reactivity will undoubtedly lead to the creation of new and innovative tools for scientific discovery.

References

-

Syntheses, reactivity, and biological applications of coumarins - Frontiers. (n.d.). Frontiers. Retrieved March 7, 2024, from [Link]

-

Synthesis, Characterization, and Applications of Coumarin Derivatives: A Short Review. (2026, January 15). Malaysian Journal of Science Health & Technology. Retrieved March 7, 2024, from [Link]

-

A Review of Synthesis and Therapeutic Applications of Coumarin Derivatives: Review Article | Journal of Pharma Insights and Research. (2024, December 5). Journal of Pharma Insights and Research. Retrieved March 7, 2024, from [Link]

-

Synthesis, Characterization, and Applications of Coumarin Derivatives: A Short Review. (2021, March 30). Malaysian Journal of Science Health & Technology. Retrieved March 7, 2024, from [Link]

-

A Short Review on Recent Advances In The Synthesis, Characterization, Applications of Coumarin Derivatives - IJSART. (n.d.). IJSART. Retrieved March 7, 2024, from [Link]

-

Selectivity of Aryl and Benzylic Bromination - University of Glasgow. (n.d.). University of Glasgow Theses Service. Retrieved March 7, 2024, from [Link]

-

Rationalize the ranking of increasing reaction rate of the benzyl... | Study Prep in Pearson+. (n.d.). Pearson+. Retrieved March 7, 2024, from [Link]

-

(PDF) Synthesis of Functionalized Coumarins - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

-

A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. (2005, October 14). HETEROCYCLES. Retrieved March 7, 2024, from [Link]

-

Structure-Function Relationship of Substituted Bromomethylcoumarins in Nucleoside Specificity of RNA Alkylation - Our journal portfolio - PLOS. (2013, July 3). PLOS ONE. Retrieved March 7, 2024, from [Link]

-

Proposed mechanism for the synthesis of 3-(bromomethyl)coumarins. - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

-

Benzylic Bromination - Chemistry Steps. (2024, February 10). Chemistry Steps. Retrieved March 7, 2024, from [Link]

-

Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. (2018, June 13). Master Organic Chemistry. Retrieved March 7, 2024, from [Link]

-

Structure-Function Relationship of Substituted Bromomethylcoumarins in Nucleoside Specificity of RNA Alkylation - Semantic Scholar. (2013, July 3). Semantic Scholar. Retrieved March 7, 2024, from [Link]

-

Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (n.d.). MDPI. Retrieved March 7, 2024, from [Link]

-

Synthesis of Coumarin Derivatives: A New Class of Coumarin-Based G Protein-Coupled Receptor Activators and Inhibitors - MDPI. (2022, May 15). MDPI. Retrieved March 7, 2024, from [Link]

-

SN2 Reaction Mechanisms - YouTube. (2021, February 24). YouTube. Retrieved March 7, 2024, from [Link]

-

Examples of 3‐bromoacetylcoumarin (2) nucleophilic substitution... - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

-

Facile Solid-Phase Synthesis of Peptide-7-Amino-4-Methylcoumarin Conjugates (Peptide-AMCs) Using a Novel AMC Resin - PMC. (n.d.). PubMed Central. Retrieved March 7, 2024, from [Link]

-

SN2 Exercises (1) - YouTube. (2012, June 24). YouTube. Retrieved March 7, 2024, from [Link]

-

The Complete SN2 Reaction Guide | Mechanism, Rate Law, and Reactivity Trend - YouTube. (2020, November 2). YouTube. Retrieved March 7, 2024, from [Link]

-

SN2 Reaction Rate and Mechanism (vid 1 of 3) Bimolecular Substitution by Leah4sci. (2013, August 27). YouTube. Retrieved March 7, 2024, from [Link]

-

4.5: Factors affecting the SN2 Reaction - Chemistry LibreTexts. (2021, May 24). Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]

-

Reaction of Coumarin Derivatives with Nucleophiles in Aqueous Medium - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

-

FR AB An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize P. (2007, July 15). BioTechniques. Retrieved March 7, 2024, from [Link]

-